molecular formula C15H14ClNO4S B2682262 2-Chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid CAS No. 406927-75-1

2-Chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid

Cat. No.: B2682262
CAS No.: 406927-75-1
M. Wt: 339.79
InChI Key: PNIGVEBGWOEVFD-UHFFFAOYSA-N
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Description

2-Chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H14ClNO4S It is characterized by the presence of a chloro group, an ethyl group attached to a phenyl ring, and a sulfamoyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and ethyl phenyl sulfide.

    Formation of Sulfamoyl Intermediate: Ethyl phenyl sulfide is reacted with chlorosulfonic acid to form ethyl phenyl sulfonyl chloride.

    Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 2-chlorobenzoic acid in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfamoyl group can be oxidized to sulfonic acids or reduced to thiols.

    Hydrolysis: The ester linkage in the ethyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted benzoic acids.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Thiols or reduced benzoic acid derivatives.

Scientific Research Applications

2-Chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections or inflammatory diseases.

    Biological Studies: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving sulfamoyl groups.

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfamoyl group can mimic the natural substrates of certain enzymes, leading to competitive inhibition.

    Pathway Modulation: By inhibiting key enzymes, the compound can modulate biochemical pathways, affecting processes such as inflammation or bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid
  • 2-Chloro-5-[ethyl(phenyl)sulfamoyl]benzamide
  • 2-Chloro-5-[ethyl(phenyl)sulfamoyl]phenol

Uniqueness

Compared to similar compounds, 2-Chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its chloro group allows for versatile substitution reactions, while the sulfamoyl group provides strong enzyme inhibition properties.

Properties

IUPAC Name

2-chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-2-17(11-6-4-3-5-7-11)22(20,21)12-8-9-14(16)13(10-12)15(18)19/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIGVEBGWOEVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833599
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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